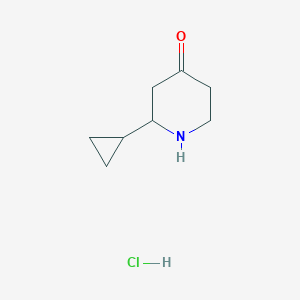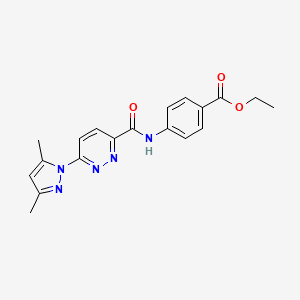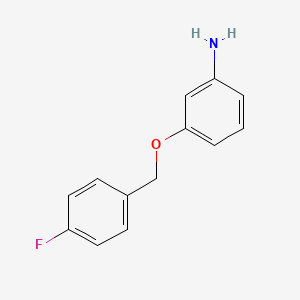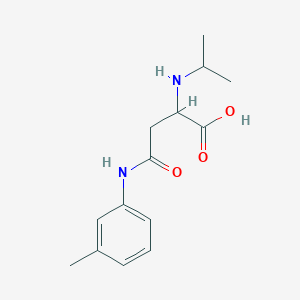
1-(1-Bromoethyl)-3,5-dichloro-2-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(1-Bromoethyl)-3,5-dichloro-2-fluorobenzene” is a halogenated aromatic compound. It contains a benzene ring, which is an aromatic hydrocarbon, and it has bromine, chlorine, and fluorine atoms attached to it .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it might be synthesized through a series of halogenation reactions. For instance, bromoethylbenzene, a related compound, has been used in controlled radical polymerization of styrene .Molecular Structure Analysis
The molecular structure of this compound would likely consist of a benzene ring with a bromoethyl group, two chlorine atoms, and one fluorine atom attached to it. The exact positions of these groups on the benzene ring would depend on the specific compound .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific positions of the halogens on the benzene ring. In general, benzene rings can undergo electrophilic aromatic substitution reactions . The bromoethyl group might also participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure. For instance, bromoethylbenzene is a liquid at room temperature . The compound’s polarity, boiling point, and other properties would be influenced by the halogens attached to the benzene ring .Scientific Research Applications
Triazidation of Fluorobenzenes
- 1,3,5-Trichloro-2,4,6-trifluorobenzene and 1-bromo-3,5-dichloro-2,4,6-trifluorobenzene have been used in the selective defluorination process to form triazido derivatives. These compounds may find practical applications as photoactive cross-linking reagents in polymer chemistry and as starting materials in organic synthesis and photochemical preparation of new organic magnetic materials (Chapyshev & Chernyak, 2013).
Electrochemical Fluorination
- Studies on the electrochemical fluorination of aromatic compounds have shown that halobenzenes undergo various reactions leading to a mix of halogenated and fluorinated compounds. These findings have implications for understanding the mechanisms of electrochemical reactions involving halobenzenes (Horio et al., 1996).
Synthesis of Triazole Derivatives
- The synthesis of new 1,2,3-triazole derivatives from halobenzenes, including 1-(azidomethyl)-4-bromobenzene, has been explored. These compounds are investigated for their potential inhibitory activity against acidic corrosion of steels, showcasing an application in materials science (Negrón-Silva et al., 2013).
Vibrational Spectroscopy of Substituted Benzenes
- Research in vibrational spectroscopy has been conducted on substituted benzenes, including 1-bromo-3,5-difluorobenzene. These studies provide insights into the vibrational properties of these molecules, which are crucial for understanding their behavior in various applications (Reddy & Rao, 1994).
Preparation of Fluorine-Containing Phenylacetylenes
- Studies on the preparation of phenylacetylenes from bromobenzenes have implications for synthesizing compounds with fluoro- or trifluoromethyl substituents, highlighting applications in organic synthesis (Kodaira & Okuhara, 1988).
Mechanism of Action
In terms of pharmacokinetics, the properties of a compound like “1-(1-Bromoethyl)-3,5-dichloro-2-fluorobenzene” would depend on its specific structure and the biological system in which it is present. Factors such as solubility, stability, and the presence of specific transporters can influence how the compound is absorbed, distributed, metabolized, and excreted .
The action environment of a compound can greatly influence its efficacy and stability. Factors such as pH, temperature, and the presence of other molecules can affect how a compound behaves. For example, certain compounds might be more stable or active in acidic environments compared to neutral or basic environments .
Safety and Hazards
properties
IUPAC Name |
1-(1-bromoethyl)-3,5-dichloro-2-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrCl2F/c1-4(9)6-2-5(10)3-7(11)8(6)12/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZHHPIWTPTZBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC(=C1)Cl)Cl)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrCl2F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![5-Azepan-1-yl-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2611504.png)

![N~1~,N~2~-bis[(3-chlorophenyl)methylene]-1,2-ethanediamine](/img/structure/B2611507.png)

![N-[[1-(2-Hydroxyethyl)piperidin-2-yl]methyl]prop-2-enamide](/img/structure/B2611511.png)
![2-({6-[(3-Methoxybenzyl)amino]-3-nitro-2-pyridinyl}amino)acetic acid](/img/structure/B2611512.png)


![N-(2-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfonyl]acetamide](/img/structure/B2611516.png)
![5-chloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}thiophene-2-carboxamide](/img/structure/B2611517.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2611520.png)